2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1339344-06-7
Cat. No.: VC3395111
Molecular Formula: C9H6BrClF3NO
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339344-06-7 |
|---|---|
| Molecular Formula | C9H6BrClF3NO |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) |
| Standard InChI Key | WZEMJNWLRCLZIB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr |
Introduction
Chemical Identity and Structure
2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative with key structural features including a brominated acetamide group attached to a substituted phenyl ring. The compound contains both bromine and chlorine atoms, as well as a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
The basic chemical identity information for this compound is presented in Table 1.
Table 1: Chemical Identity of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
| Parameter | Value |
|---|---|
| Chemical Name | 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
| CAS Registry Number | 1339344-06-7 |
| Molecular Formula | C₉H₆BrClF₃NO |
| Molecular Weight | 316.50 g/mol |
| InChI Key | Not directly provided in sources |
| Synonyms | MFCD18839938, ALBB-030986, AKOS008971264 |
The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The ring is connected to an acetamide group that has a bromine atom on the alpha carbon. This structural arrangement confers distinctive chemical and biological properties to the molecule .
Physical and Chemical Properties
The physical and chemical properties of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide are critical for understanding its behavior in various environments and its potential applications. Based on available data and comparison with similar structures, the following properties can be inferred:
Table 2: Physical and Chemical Properties of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | At standard temperature and pressure |
| Exact Mass | Approximately 314.9 Da | Based on molecular composition |
| Hydrogen Bond Donor Count | 1 | NH group in the acetamide moiety |
| Hydrogen Bond Acceptor Count | 4 | Includes oxygen and halogen atoms |
| Rotatable Bond Count | 2 | Contributes to conformational flexibility |
| Solubility | Limited water solubility | Due to presence of halogenated groups |
| LogP (estimated) | 3.0-4.0 | Indicative of lipophilicity |
The presence of both the trifluoromethyl group and halogen atoms (bromine and chlorine) contributes to the compound's lipophilicity, which is an important factor in determining its membrane permeability and potential biological activity . The acetamide group provides a hydrogen bond donor site, while the carbonyl oxygen and halogen atoms can serve as hydrogen bond acceptors, potentially facilitating interactions with biological targets.
Synthesis Methods
The synthesis of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the bromination of the corresponding non-brominated acetamide precursor. The synthetic pathway generally follows a two-step process:
-
Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide through the reaction of 4-chloro-2-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride.
-
Bromination of the acetamide intermediate using bromine in a suitable solvent system.
The detailed synthesis procedure typically involves the following steps:
Table 3: General Synthesis Procedure for 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
| Step | Procedure | Reagents and Conditions |
|---|---|---|
| 1 | Acetylation | 4-chloro-2-(trifluoromethyl)aniline + acetic anhydride or acetyl chloride |
| 2 | Bromination | N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide + Br₂ in dichloromethane |
| 3 | Purification | Extraction, washing, and recrystallization |
The reaction is typically carried out using bromine in a suitable solvent like dichloromethane under carefully controlled temperature conditions. For industrial-scale production, continuous flow reactors are often employed to enhance efficiency and safety, allowing precise control over reaction conditions and automated addition of reagents.
The bromination reaction occurs at the alpha carbon of the acetyl group through a radical mechanism or via an enolate intermediate, depending on the specific reaction conditions employed. The position of bromination is influenced by the electronic effects of the acetamide group, resulting in selective functionalization at the alpha position.
| Field | Potential Application | Rationale |
|---|---|---|
| Pharmaceuticals | Anti-cancer agents | Potential CDK inhibition and anti-proliferative activity |
| Pharmaceuticals | Anti-inflammatory drugs | Possible inhibition of inflammatory enzymes |
| Agrochemicals | Fungicides or insecticides | Similar halogenated compounds show antimicrobial properties |
| Chemical research | Building block for more complex molecules | Reactive bromide allows further functionalization |
The presence of the bromine atom, which is a good leaving group, makes this compound potentially useful as a chemical intermediate in the synthesis of more complex molecules with diverse biological activities.
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